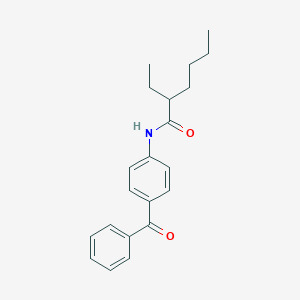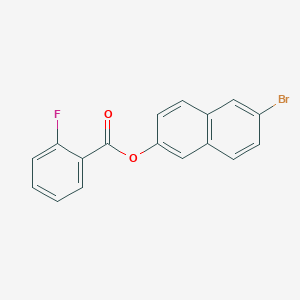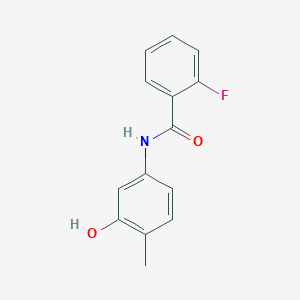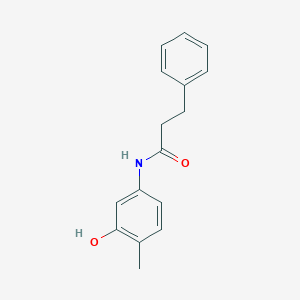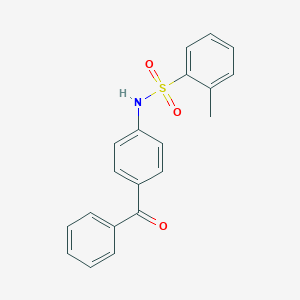
3-Methylphenyl4-methoxybenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methylphenyl4-methoxybenzenesulfonate, also known as MBS, is a chemical compound that belongs to the class of sulfonates. MBS is widely used in scientific research due to its unique properties, which make it an excellent tool for studying various biological processes.
Mecanismo De Acción
3-Methylphenyl4-methoxybenzenesulfonate works by binding to specific biomolecules, such as proteins and nucleic acids, and altering their fluorescence properties. This allows researchers to track the movement and activity of these biomolecules in real-time, providing valuable insights into their functions and interactions.
Biochemical and Physiological Effects:
3-Methylphenyl4-methoxybenzenesulfonate has no known biochemical or physiological effects on living organisms. It is a non-toxic compound that is widely used in laboratory experiments without any adverse effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-Methylphenyl4-methoxybenzenesulfonate has several advantages for laboratory experiments. It is a highly specific probe that can target specific biomolecules, allowing researchers to study their functions and interactions in detail. 3-Methylphenyl4-methoxybenzenesulfonate is also highly sensitive, making it an excellent tool for detecting low levels of biomolecules in cells and tissues.
However, 3-Methylphenyl4-methoxybenzenesulfonate also has some limitations. It requires specialized equipment, such as fluorescence microscopes, to visualize and analyze the data. 3-Methylphenyl4-methoxybenzenesulfonate is also sensitive to environmental factors, such as pH and temperature, which can affect its fluorescence properties.
Direcciones Futuras
There are several future directions for the use of 3-Methylphenyl4-methoxybenzenesulfonate in scientific research. One area of interest is the development of new probes that can target specific biomolecules with greater specificity and sensitivity. Another area of research is the application of 3-Methylphenyl4-methoxybenzenesulfonate in the study of disease processes, such as cancer and neurodegenerative disorders.
In conclusion, 3-Methylphenyl4-methoxybenzenesulfonate is a valuable tool for scientific research, with a wide range of applications in the study of biological processes. Its unique properties make it an excellent tool for studying the localization and distribution of biomolecules in cells, as well as their functions and interactions. With further research, 3-Methylphenyl4-methoxybenzenesulfonate has the potential to contribute to the development of new diagnostic tools and therapies for various diseases.
Métodos De Síntesis
3-Methylphenyl4-methoxybenzenesulfonate can be synthesized using a simple and efficient method. The most common method of synthesis involves the reaction of 3-methylphenol with p-anisidine and sulfuric acid. The resulting product is then purified using recrystallization techniques to obtain pure 3-Methylphenyl4-methoxybenzenesulfonate.
Aplicaciones Científicas De Investigación
3-Methylphenyl4-methoxybenzenesulfonate has a wide range of applications in scientific research. It is commonly used as a fluorescent probe to study the localization and distribution of proteins and other biomolecules in cells. 3-Methylphenyl4-methoxybenzenesulfonate is also used as a tool to study the molecular mechanisms of various biological processes, including signal transduction, gene expression, and protein-protein interactions.
Propiedades
Nombre del producto |
3-Methylphenyl4-methoxybenzenesulfonate |
|---|---|
Fórmula molecular |
C14H14O4S |
Peso molecular |
278.33 g/mol |
Nombre IUPAC |
(3-methylphenyl) 4-methoxybenzenesulfonate |
InChI |
InChI=1S/C14H14O4S/c1-11-4-3-5-13(10-11)18-19(15,16)14-8-6-12(17-2)7-9-14/h3-10H,1-2H3 |
Clave InChI |
IRUXQGFHOBFYPX-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)OS(=O)(=O)C2=CC=C(C=C2)OC |
SMILES canónico |
CC1=CC(=CC=C1)OS(=O)(=O)C2=CC=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



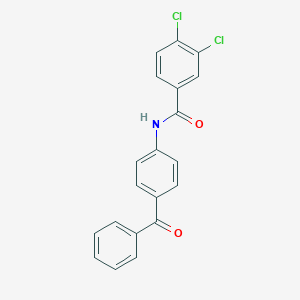
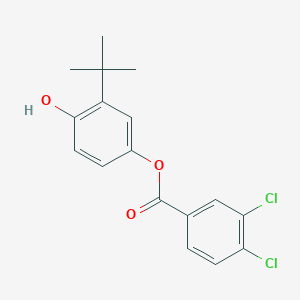
![Methyl 4-chloro-3-[(4-methoxybenzoyl)amino]benzoate](/img/structure/B310148.png)
![Methyl 3-[([1,1'-biphenyl]-4-ylcarbonyl)amino]-4-chlorobenzoate](/img/structure/B310149.png)
![Methyl 4-chloro-3-[(phenylsulfonyl)amino]benzoate](/img/structure/B310151.png)
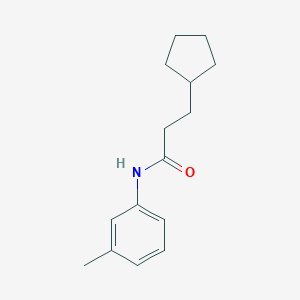
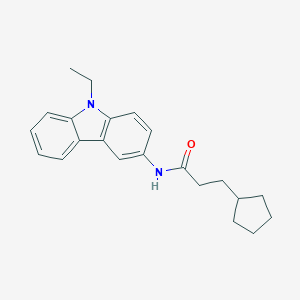
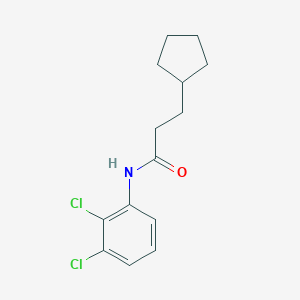
![Methyl 4-chloro-3-[(4-methylbenzoyl)amino]benzoate](/img/structure/B310156.png)
